4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid
Description
This compound (CAS 61670-11-9) is a naphthalene disulphonic acid derivative featuring two azo (-N=N-) linkages. Its structure includes hydroxyl (-OH), nitro (-NO₂), and sulphonic acid (-SO₃H) groups at positions 4, 5, 3, and 2/7, respectively . The sulphonic acid groups enhance water solubility, while the hydroxyl and nitro groups contribute to its electronic properties, making it suitable for applications in dyes, pigments, or metal chelation.
Properties
CAS No. |
61670-11-9 |
|---|---|
Molecular Formula |
C26H17N5O14S3 |
Molecular Weight |
719.6 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C26H17N5O14S3/c32-20-6-5-12-3-1-2-4-16(12)23(20)29-27-17-9-14(46(37,38)39)7-13-8-21(48(43,44)45)24(26(34)22(13)17)30-28-18-10-15(47(40,41)42)11-19(25(18)33)31(35)36/h1-11,32-34H,(H,37,38,39)(H,40,41,42)(H,43,44,45) |
InChI Key |
YGQOEPLGJKWCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)[N+](=O)[O-])O)S(=O)(=O)O)O |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, commonly referred to as a naphthalene-based azo dye, is known for its applications in various fields, including textiles and biological research. This compound has garnered attention due to its unique chemical structure and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 688.67 g/mol. Its structure features multiple functional groups that contribute to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C30H20N4O11S3 |
| Molecular Weight | 688.67 g/mol |
| CAS Number | 6358-73-2 |
| Solubility | Water-soluble |
| Color | Dark blue |
Antimicrobial Properties
Research indicates that azo dyes exhibit antimicrobial activity, which can be attributed to their ability to disrupt microbial cell membranes. A study demonstrated that certain azo compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon photodegradation, leading to oxidative stress in microbial cells .
Cytotoxicity and Genotoxicity
The cytotoxic effects of azo dyes have been extensively studied. In vitro assays using human cell lines have shown that exposure to high concentrations of this compound can lead to cell death and DNA damage. The genotoxic potential is often assessed through comet assays, which reveal increased tail moments indicative of DNA strand breaks .
Effects on Enzymatic Activity
Azo dyes can influence various enzymatic activities within biological systems. For instance, they may inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several azo dyes, including 4-Hydroxy-5-((2-hydroxynaphthyl)azo)-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL against E. coli and S. aureus, suggesting potential use as an antimicrobial agent in textile applications .
- Cytotoxicity Assessment : An investigation into the cytotoxic effects on human fibroblast cells revealed that concentrations exceeding 50 µg/mL led to a marked decrease in cell viability after 24 hours of exposure. The study utilized MTT assays to quantify cell proliferation and viability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group impacts:
Electronic and Spectral Properties
- NMR Shifts: highlights that substituents significantly alter chemical environments. For example, nitro groups in the target compound induce deshielding of adjacent protons, leading to distinct δ values in regions A (39–44 ppm) and B (29–36 ppm) compared to amino or methoxy analogs .
- UV-Vis Absorption: The nitro and hydroxyl groups in the target compound likely shift absorption maxima to longer wavelengths (bathochromic effect) compared to amino-substituted analogs, which absorb at shorter wavelengths due to reduced conjugation .
Solubility and Ionic Forms
- Sulphonic Acid vs. Salts : The target compound’s sulphonic acid groups (pKa ~1–2) confer moderate solubility in acidic media. In contrast, sodium or disodium salts (e.g., 70210-24-1 , 3626-41-3 ) exhibit higher water solubility due to ionic dissociation.
- Amino vs. Nitro Groups: Amino-substituted analogs (e.g., 56405-32-4 ) are less acidic (pKa ~4–5 for -NH₂) and may form zwitterionic structures, altering solubility in neutral pH.
Research Findings and Data
Stability and Reactivity
- Nitro Group Impact: The target compound’s nitro group increases oxidative stability but may reduce biodegradability compared to amino analogs .
- Thermal Degradation : Sulphonic acid derivatives generally decompose above 300°C, whereas sodium salts (e.g., 3626-41-3 ) exhibit higher thermal stability due to ionic lattice formation .
Environmental and Regulatory Considerations
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step route involving:
- Diazotization of aromatic amines to form diazonium salts.
- Azo coupling of these diazonium salts with naphthalene or phenyl derivatives bearing hydroxyl and sulfonic acid groups.
- Introduction of nitro and sulfonate substituents to enhance solubility and dye properties.
The process demands careful pH and temperature control to avoid side reactions and ensure selective coupling.
Key Intermediate Preparation
One critical intermediate is 2-amino-5-naphthol-1,7-disulphonic acid , which serves as a coupling component. According to a patented method, this intermediate is prepared by sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid in an alkaline aqueous solution (9-11 wt%) at pH 6-8, using manganese dioxide and sodium pyrosulfite as sulfonating agents at 40-55 °C for 0.5-1 hour. Subsequent acidification with 30% hydrochloric acid at 0-8 °C precipitates the product, which is then purified by pH adjustment and filtration. This method avoids equipment corrosion and yields a product with purity greater than 96%.
Diazotization and Coupling Steps
The azo dye synthesis involves diazotization of aromatic amines such as 4-nitrobenzenamine or derivatives of naphthalene sulfonic acids under acidic conditions (0-5 °C) using sodium nitrite. The freshly prepared diazonium salts are then coupled with hydroxylated naphthalene sulfonic acid derivatives under alkaline or mildly acidic conditions to form azo linkages.
For example, coupling of 4-nitrobenzenediazonium salt with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in alkaline medium yields azo intermediates. Further coupling with another diazonium salt such as 4-(phenyldiazenyl)benzenamine under controlled pH results in complex multi-azo compounds.
Specific Preparation of the Target Compound
The target compound, bearing two azo linkages and multiple hydroxyl, nitro, and sulfonic acid groups, is synthesized by sequential coupling:
- Diazotization of 2-hydroxy-3-nitro-5-sulphophenyl amine to form the diazonium salt.
- Coupling with 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid to form the first azo linkage.
- Diazotization of 2-hydroxynaphthyl amine followed by coupling with the above intermediate to form the second azo linkage.
The entire process is conducted under cold conditions (0-5 °C) with pH carefully maintained between 4 and 8 using acetate buffers or sodium hydroxide to optimize coupling efficiency and prevent decomposition of diazonium salts. The final product is precipitated, filtered, and recrystallized from solvents such as dimethylformamide/acetone to achieve high purity.
Data Table: Summary of Preparation Parameters
Research Findings and Considerations
- Purity and Yield: The sulfonation step using manganese dioxide and sodium pyrosulfite is critical for obtaining high-purity intermediates that influence the final dye quality.
- Temperature and pH Control: Maintaining low temperatures (0-5 °C) during diazotization and coupling prevents decomposition of diazonium salts and side reactions, ensuring high yields.
- Sequential Coupling: The stepwise azo coupling allows for the construction of complex azo compounds with multiple substituents, essential for the target compound’s structure and properties.
- Safety: Due to the mutagenic potential of azo dyes, all reactions should be conducted with appropriate safety measures, including fume hoods and protective equipment.
- Environmental Impact: Waste containing azo compounds requires proper treatment to avoid environmental contamination.
Q & A
Basic: What are the key challenges in synthesizing this compound with high purity, and how can they be methodologically addressed?
Answer:
Synthesis challenges stem from the compound's multiple azo (-N=N-) linkages and sulphonic acid groups, which require precise stoichiometric control and pH-dependent coupling reactions. Key steps include:
- Diazo Coupling Optimization : Sequential diazotization of aromatic amines (e.g., 2-hydroxynaphthylamine) under acidic conditions (0–5°C) to prevent premature decomposition .
- Purification : Use of ion-exchange chromatography to remove unreacted sulphonic acid intermediates and metal impurities. HPLC with UV detection (λ = 450–500 nm) is recommended for purity validation .
- Byproduct Mitigation : Adjusting reaction pH to 8–9 during sulphonation to minimize sulfone formation .
Basic: Which spectroscopic techniques are most effective for characterizing its structure and confirming azo-group orientation?
Answer:
- UV-Vis Spectroscopy : Detects π→π* transitions of azo groups (peaks at 350–550 nm) and assesses conjugation effects from nitro/hydroxyl substituents .
- NMR Analysis : H NMR in DO reveals aromatic proton splitting patterns (δ 7.0–8.5 ppm) and hydroxyl proton exchange. C NMR identifies sulphonic acid carbons (δ 110–120 ppm) .
- FT-IR : Confirms sulphonate S=O stretching (1180–1250 cm) and azo N=N stretching (1400–1600 cm) .
Advanced: How can computational modeling (e.g., DFT) predict its reactivity in heterogeneous catalysis or photodegradation studies?
Answer:
- Reaction Path Search : Density Functional Theory (DFT) calculates electron density distributions to predict sites prone to nucleophilic attack (e.g., nitro groups) or redox activity .
- Solvent Effects : Molecular dynamics simulations model solvation shells around sulphonic acid groups to optimize reaction media (e.g., water vs. DMSO) .
- Photodegradation : Time-Dependent DFT (TD-DFT) simulates excited-state behavior, correlating with experimental UV-Vis data to design light-stable derivatives .
Advanced: What experimental strategies resolve contradictions in reported solubility data across polar solvents?
Answer:
Discrepancies arise from hydration effects and counterion interactions. A systematic approach includes:
- Controlled Hydration Studies : Measure solubility in HO/DO mixtures using gravimetric analysis to isolate isotopic effects .
- Ionic Strength Adjustments : Add NaCl or NaSO to assess Hofmeister series impacts on sulphonate solubility .
- Temperature-Dependent Solubility : Van’t Hoff plots quantify entropy/enthalpy contributions, clarifying conflicting literature values .
Advanced: How does its dual azo-linkage configuration influence metal-complexation behavior compared to mono-azo analogs?
Answer:
The bis-azo structure enables chelation with transition metals (e.g., Cu, Fe) via hydroxyl and azo groups, forming stable octahedral complexes. Key differences from mono-azo analogs:
- Stoichiometry : Dual azo groups allow 2:1 (ligand:metal) binding, enhancing stability constants (log β = 12–15 vs. 8–10 for mono-azo) .
- Redox Activity : Nitro substituents facilitate metal-centered redox reactions, detectable via cyclic voltammetry (E = −0.2 to +0.3 V vs. Ag/AgCl) .
Advanced: What methodologies optimize its use as a pH-sensitive probe in biological systems without interference from endogenous sulfonates?
Answer:
- Selective Functionalization : Introduce zwitterionic groups (e.g., betaine) to reduce nonspecific binding to cellular sulfonates .
- Two-Photon Microscopy : Design derivatives with extended conjugation (e.g., naphthalene → anthracene) for near-IR excitation, minimizing autofluorescence .
- Competitive Assays : Pre-treat samples with sulfonic acid scavengers (e.g., polyvinylimidazole) to block interference .
Advanced: How can Design of Experiments (DoE) improve yield in scaled-up synthesis while maintaining regioselectivity?
Answer:
- Factor Screening : Use Plackett-Burman designs to prioritize critical variables (temperature, pH, catalyst loading) .
- Response Surface Methodology (RSM) : Central Composite Design optimizes coupling reaction conditions (e.g., 45°C, pH 8.5) for >85% yield .
- Real-Time Monitoring : In-line FT-IR tracks intermediate formation, enabling dynamic adjustment of reagent addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
